1-Chloro-3-(4-chlorophenoxy)propan-2-one
Overview
Description
1-Chloro-3-(4-chlorophenoxy)propan-2-one is an organic compound with the molecular formula C9H8Cl2O2. It is a chlorinated derivative of phenoxypropanone and is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group attached to a propanone backbone.
Mechanism of Action
Target of Action
A similar compound, (rs)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, has been studied and found to interact with pseudomonas fluorescens lipase (pfl), an enzyme that plays a crucial role in the metabolism of fats .
Mode of Action
The related compound mentioned above, (rs)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, is selectively acylated by pfl . This suggests that 1-Chloro-3-(4-chlorophenoxy)propan-2-one might also interact with enzymes in a similar manner, leading to changes in the enzyme’s activity.
Result of Action
If it interacts with lipase enzymes similarly to the related compound, it could potentially influence the metabolism of fats at the molecular and cellular levels .
Preparation Methods
The synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with epichlorohydrin in the presence of a base to form 1-chloro-3-(4-chlorophenoxy)propan-2-ol. This intermediate is then oxidized to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydroxide and an oxidizing agent like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-Chloro-3-(4-chlorophenoxy)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under basic conditions and results in the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group in this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would produce a carboxylic acid.
Scientific Research Applications
1-Chloro-3-(4-chlorophenoxy)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways. Its derivatives are often employed as probes to study enzyme activity and inhibition.
Medicine: Some derivatives of this compound have shown potential as therapeutic agents. They are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and surface coatings.
Comparison with Similar Compounds
1-Chloro-3-(4-chlorophenoxy)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-3-(4-methoxyphenoxy)propan-2-one: This compound has a methoxy group instead of a chlorine atom on the phenoxy ring. The presence of the methoxy group can influence the compound’s reactivity and biological activity.
1-Chloro-3-(4-bromophenoxy)propan-2-one: The bromine atom in this compound can affect its chemical properties, such as its reactivity in nucleophilic substitution reactions.
1-Chloro-3-(4-nitrophenoxy)propan-2-one: The nitro group in this compound can significantly alter its electronic properties, making it more susceptible to reduction reactions.
Properties
IUPAC Name |
1-chloro-3-(4-chlorophenoxy)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVICFYIGXQRSRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599694 | |
Record name | 1-Chloro-3-(4-chlorophenoxy)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57264-54-7 | |
Record name | 1-Chloro-3-(4-chlorophenoxy)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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